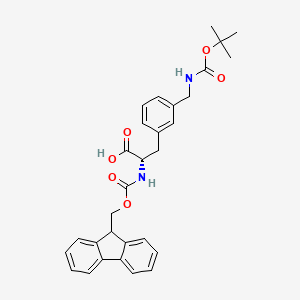
Fmoc-L-3-Aminomethylphe(Boc)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-3-Aminomethylphe(Boc) (Fmoc-L-AMP) is an amino acid derivative commonly used in peptide synthesis. It is a building block for peptides and proteins, and it is also used in other biochemical and pharmaceutical applications. Fmoc-L-AMP is a versatile compound, with a wide range of applications in the lab, and is a valuable tool for scientists in the fields of biochemistry, chemistry, and medicine.
Wissenschaftliche Forschungsanwendungen
1. Monolayer Preparation and Characterization
Fmoc-L-3-Aminomethylphe(Boc) is used in preparing monolayers on carbon surfaces. This process involves electrografting aminophenyl and aminomethylphenyl monolayers from corresponding diazonium ions using Boc and Fmoc groups. Such monolayers are useful in developing electroactive surfaces and materials (Lee et al., 2015).
2. Synthesis of Erythro-N-Boc-β-mercapto-l-phenylalanine
This compound is synthesized using Fmoc-L-3-Aminomethylphe(Boc) and plays a crucial role in native chemical ligation at phenylalanine, which is a significant step in peptide synthesis (Crich & Banerjee, 2007).
3. Glycocluster Assembly on Solid Support
Fmoc-L-3-Aminomethylphe(Boc) is instrumental in creating synthetic glycoclusters. These clusters mimic natural carbohydrate ligands and are significant in studying carbohydrate binding. This process involves the synthesis of a protected building block and its use in triantennary peptide glycoclusters assembly (Katajisto et al., 2002).
4. Solid-Phase Peptide Synthesis
Fmoc-L-3-Aminomethylphe(Boc) is used in solid-phase peptide synthesis (SPPS). It serves as a protective group in the synthesis of various peptides and plays a vital role in preventing unwanted reactions during the peptide assembly process (Nandhini, Albericio, & de la Torre, 2022).
5. Synthesis of Fluorescent Peptides and PNA Oligomers
Incorporating Fmoc-L-3-Aminomethylphe(Boc) into peptides and PNA oligomers during solid phase synthesis leads to fluorescent products. This application is crucial in biological studies and molecular imaging (Lohse et al., 1997).
Wirkmechanismus
Target of Action
Fmoc-L-3-Aminomethylphe(Boc) is primarily used as a protected amino acid derivative in the field of peptide synthesis . It serves as a versatile building block in the solid-phase peptide synthesis (SPPS) process . The primary targets of this compound are the amino groups in the peptide chain that are being synthesized .
Mode of Action
The compound Fmoc-L-3-Aminomethylphe(Boc) is used as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective addition of amino acids to the peptide chain during synthesis .
Biochemical Pathways
The primary biochemical pathway involved with Fmoc-L-3-Aminomethylphe(Boc) is the peptide synthesis pathway . This compound plays a crucial role in the step-by-step addition of amino acids to a growing peptide chain . The Fmoc group is removed by a base, usually piperidine, allowing the next amino acid to be added to the chain .
Pharmacokinetics
The compound’s properties such as its molecular weight (51659) and its solid physical form may influence its solubility and stability .
Result of Action
The result of the action of Fmoc-L-3-Aminomethylphe(Boc) is the successful synthesis of peptides with the correct sequence of amino acids . The Fmoc group protects the amino groups during synthesis, preventing unwanted side reactions and ensuring the correct structure of the final peptide .
Action Environment
The action of Fmoc-L-3-Aminomethylphe(Boc) is typically carried out in an inert atmosphere at room temperature . These conditions help to prevent unwanted reactions and ensure the stability of the compound . The compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other reactive substances .
Zukünftige Richtungen
The future directions of “Fmoc-L-3-Aminomethylphe(Boc)” are likely to be influenced by the ongoing research into the self-organization and applications of Fmoc-modified simple biomolecules . These compounds have been shown to possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Biochemische Analyse
Biochemical Properties
Fmoc-L-3-Aminomethylphe(Boc) plays a crucial role in biochemical reactions, especially in peptide synthesis. The Fmoc group is designed to be removed under mild basic conditions, allowing for the sequential addition of amino acids without affecting the integrity of the peptide chain. Meanwhile, the Boc group can be cleaved under acidic conditions, offering a distinct, orthogonal deprotection strategy that facilitates the site-specific modification of peptides . This dual protection strategy is critical for the synthesis of complex peptides and proteins, enabling researchers to precisely control the assembly and modification of peptide chains for various research applications, including the study of protein-protein interactions, enzyme-substrate relationships, and the elucidation of biological pathways .
Cellular Effects
Fmoc-L-3-Aminomethylphe(Boc) influences various types of cells and cellular processes. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the peptides and proteins involved in these processes .
Molecular Mechanism
The mechanism of action of Fmoc-L-3-Aminomethylphe(Boc) involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct . The Boc group is cleaved under acidic conditions, allowing for the site-specific modification of peptides . This dual protection strategy enables precise control over the peptide sequence and structure during the synthetic process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-L-3-Aminomethylphe(Boc) can change over time. The stability and degradation of this compound are influenced by the conditions under which it is stored and used. It is typically stored in an inert atmosphere at room temperature to maintain its stability . Long-term effects on cellular function observed in in vitro or in vivo studies depend on the specific peptides synthesized using this compound and their interactions with cellular components .
Dosage Effects in Animal Models
The effects of Fmoc-L-3-Aminomethylphe(Boc) vary with different dosages in animal models. At low doses, it can be effectively incorporated into peptides without causing adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its byproducts . Threshold effects observed in these studies highlight the importance of optimizing the dosage for specific research applications .
Metabolic Pathways
Fmoc-L-3-Aminomethylphe(Boc) is involved in metabolic pathways related to peptide synthesis. The Fmoc group is removed under basic conditions, while the Boc group is cleaved under acidic conditions, allowing for the sequential addition of amino acids and the site-specific modification of peptides . This compound interacts with enzymes and cofactors involved in these processes, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Fmoc-L-3-Aminomethylphe(Boc) is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting the efficiency of peptide synthesis and the functionality of the synthesized peptides .
Subcellular Localization
The subcellular localization of Fmoc-L-3-Aminomethylphe(Boc) is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function in peptide synthesis . The precise localization of this compound within cells is crucial for the successful synthesis of complex peptides and proteins .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDODPHMWMJCQ-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


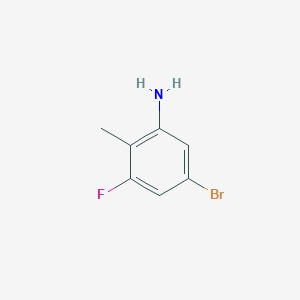
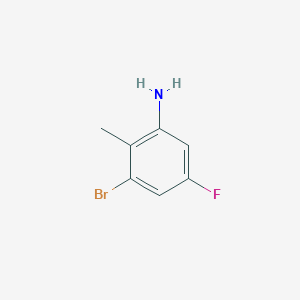
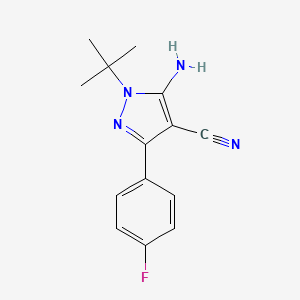
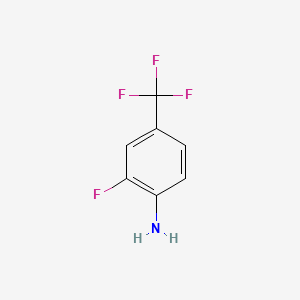
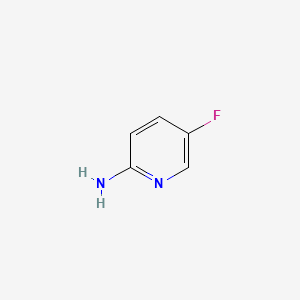

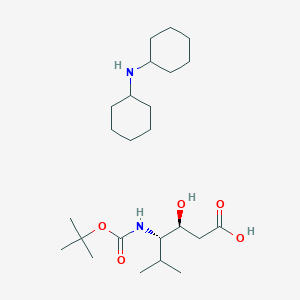
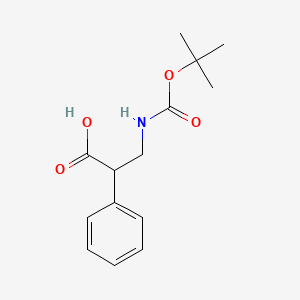




![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)